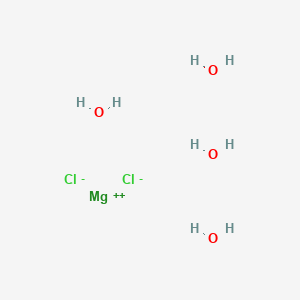
Magnesium chloride tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium chloride tetrahydrate is an inorganic compound with the chemical formula MgCl₂·4H₂O. It is a colorless or white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial, chemical, and biological applications due to its hygroscopic nature and ability to provide magnesium ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium chloride tetrahydrate can be synthesized through several methods. One common method involves the reaction of magnesium hydroxide with hydrochloric acid:
Mg(OH)2+2HCl→MgCl2+2H2O
The resulting magnesium chloride solution is then crystallized to obtain this compound.
Industrial Production Methods
Industrially, magnesium chloride is often extracted from brine or seawater. The mineral bischofite (MgCl₂·6H₂O) can also be used as a source. The extraction process involves solution mining, where the mineral is dissolved in water and then purified to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium chloride tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solution, it can hydrolyze to form magnesium hydroxide and hydrochloric acid.
Dehydration: Upon heating, it loses water molecules to form anhydrous magnesium chloride.
Complex Formation: It can form complexes with other ions and molecules.
Common Reagents and Conditions
Hydrochloric Acid: Used in the synthesis of magnesium chloride from magnesium hydroxide.
Heat: Applied to dehydrate this compound to anhydrous magnesium chloride.
Major Products
Magnesium Hydroxide: Formed during hydrolysis.
Anhydrous Magnesium Chloride: Formed during dehydration.
Applications De Recherche Scientifique
Magnesium chloride tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a Lewis acid catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological buffers and as a source of magnesium ions in cell culture media.
Medicine: Used in electrolyte replenishment and as a component in dialysis solutions.
Mécanisme D'action
Magnesium chloride tetrahydrate exerts its effects primarily through the release of magnesium ions (Mg²⁺). These ions play a crucial role in various biochemical processes, including enzyme activation, nucleic acid stability, and muscle contraction. The compound’s hygroscopic nature also makes it effective in moisture control applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Sulfate (MgSO₄·7H₂O):
Calcium Chloride (CaCl₂): Used as a de-icing agent and in concrete production.
Sodium Chloride (NaCl): Common table salt, used in food and industrial applications.
Uniqueness
Magnesium chloride tetrahydrate is unique due to its high solubility in water and its ability to provide magnesium ions efficiently. Unlike magnesium sulfate, it is less commonly used in medical applications but is more prevalent in industrial and chemical processes .
Propriétés
Numéro CAS |
22695-80-3 |
|---|---|
Formule moléculaire |
Cl2H8MgO4 |
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
magnesium;dichloride;tetrahydrate |
InChI |
InChI=1S/2ClH.Mg.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
Clé InChI |
XEEYVTMVFJEEEY-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.[Mg+2].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















